![molecular formula C8H14ClN B2914684 Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride CAS No. 81089-81-8](/img/structure/B2914684.png)
Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride” is a chemical compound with the linear formula C9H15O1N1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride” consists of nine carbon atoms, fifteen hydrogen atoms, one oxygen atom, and one nitrogen atom . The structure is characterized by a three-dimensional geometry .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride” include a predicted boiling point of 264.2±13.0 °C and a predicted density of 1.124±0.06 g/cm3 . The compound is also characterized by a pKa value of 14.96±0.10 (Predicted) .
Wissenschaftliche Forschungsanwendungen
Catalytic Enantioselective Synthesis
This compound has been utilized in the catalytic enantioselective addition of diethylzinc to benzaldehyde . This process is crucial for producing chiral alcohols, which are valuable in the synthesis of various pharmaceuticals. The enantioselective synthesis ensures that the resulting product has the desired optical activity, which is often required for the biological efficacy of drugs.
Biological Activity and Drug Development
The derivatives of this compound have been explored for their biological activity . Research has indicated potential applications in the development of new medications, particularly due to the compound’s structural similarity to other biologically active bicyclic compounds. This could lead to the discovery of new treatments for a range of diseases.
Antiprotozoal Agents
Studies have shown that azabicyclo-nonanes, which include the compound , exhibit antiprotozoal activities . They have been tested against strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense, with some derivatives showing activities in the submicromolar range. This suggests potential for developing treatments for diseases like malaria and sleeping sickness.
Chemical Synthesis and Industrial Applications
Due to its reactivity and stability, this compound can serve as an intermediate in the chemical synthesis of more complex molecules . Its derivatives can be used in various industrial applications, ranging from the production of specialty chemicals to potential uses in agricultural products.
Analytical Chemistry
In analytical chemistry, the compound’s derivatives can be used as standards or reagents in chromatography and spectrometry . This allows for the precise measurement and identification of substances within complex mixtures, which is essential for quality control in pharmaceuticals and other industries.
Wirkmechanismus
Mode of Action
Some related compounds have shown antimicrobial activity . They interact with bacterial cells, disrupting essential processes and leading to cell death .
Biochemical Pathways
Related compounds have been shown to interfere with bacterial cell wall synthesis, protein synthesis, and dna replication .
Result of Action
Related compounds have demonstrated antimicrobial effects, leading to the death of bacterial cells .
Safety and Hazards
The safety information for “Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride” includes hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Zukünftige Richtungen
As for future directions, compounds with similar structures have shown promising results in antimicrobial activity studies . Therefore, “Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride” and related compounds could potentially be further studied for their antimicrobial properties and possible applications in the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
4-azatricyclo[4.2.1.03,7]nonane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-5-2-7-6(1)4-9-8(7)3-5;/h5-9H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBUYMCUTNDQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1CNC3C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B2914603.png)
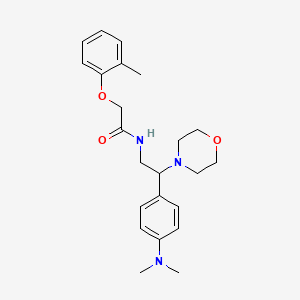
![5-oxo-N-[(oxolan-2-yl)methyl]-8-(4-phenylpiperazine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2914608.png)

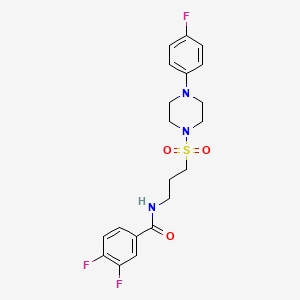
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2914612.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl fluoride](/img/structure/B2914616.png)
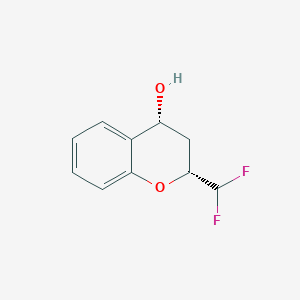
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2914618.png)
![3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride](/img/structure/B2914619.png)
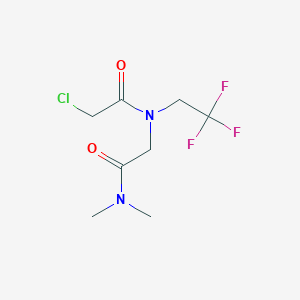
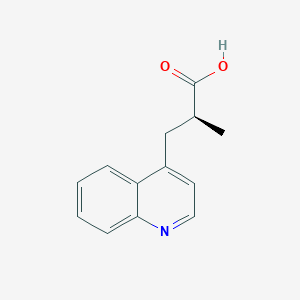
![2-((difluoromethyl)sulfonyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2914623.png)
